Product packaging for (2,4,6-Trimethylpyridin-3-yl)methanol(Cat. No.:CAS No. 857146-50-0)

(2,4,6-Trimethylpyridin-3-yl)methanol

Cat. No.: B1380649
CAS No.: 857146-50-0
M. Wt: 151.21 g/mol
InChI Key: XNHRGDXBBBYODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2,4,6-Trimethylpyridin-3-yl)methanol is a pyridine derivative characterized by methyl substituents at the 2-, 4-, and 6-positions of the pyridine ring and a hydroxymethyl group at the 3-position. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1380649 (2,4,6-Trimethylpyridin-3-yl)methanol CAS No. 857146-50-0

Properties

IUPAC Name

(2,4,6-trimethylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHRGDXBBBYODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903139
Record name NoName_3736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Description

  • Reagents: Sodium borohydride (NaBH4) is used as the reducing agent.
  • Solvent: Methanol is employed as the reaction medium.
  • Conditions: The aldehyde (10 mmol scale) is dissolved in methanol (20 mL) and cooled in an ice bath. NaBH4 (12 mmol) is added slowly to control the reaction rate and avoid side reactions.
  • Reaction Time: After complete addition, the mixture is stirred at room temperature for 30 minutes.
  • Quenching and Workup: The reaction is quenched with water (50 mL), methanol is evaporated, and the residue is extracted with diethyl ether (3 × 50 mL). The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure.

Results

  • Yield: Quantitative yield (approximately 1.52 g from 1.5 g aldehyde, 100% theoretical yield).
  • Physical State: The product is initially a colorless oil that solidifies upon standing.
  • Spectroscopic Data: ^1H NMR (400 MHz, CDCl3) shows characteristic methyl singlets at δ 2.33, 2.38, and 2.46 ppm, and a broad singlet for the hydroxyl proton at δ 3.46 ppm.

This method is efficient, reproducible, and yields high-purity this compound suitable for further applications.

Alternative Preparation Considerations

While the direct reduction of the aldehyde is the most straightforward method, other synthetic routes involve multi-step processes starting from 2,4,6-trimethylpyridine derivatives. However, these are less common for this specific alcohol derivative and typically more complex.

Process Optimization and Purification

Purification Techniques

  • Extraction: Post-reaction extraction with diethyl ether effectively separates the product from aqueous impurities.
  • Drying: Use of anhydrous sodium sulfate ensures removal of residual water.
  • Evaporation: Careful removal of solvents under reduced pressure avoids decomposition.

Notes on Reaction Control

  • The slow addition of NaBH4 at low temperature minimizes side reactions and ensures selective aldehyde reduction.
  • Stirring at room temperature post-addition allows complete reaction without over-reduction.
  • Quenching with water is critical to deactivate excess NaBH4 safely.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2,4,6-Trimethylpyridine-3-carbaldehyde
Reducing Agent Sodium borohydride (NaBH4)
Solvent Methanol
Temperature 0 °C (ice bath) during addition; r.t. afterward
Reaction Time 30 minutes stirring at room temperature
Workup Quench with water, evaporate methanol, extract with diethyl ether
Yield Quantitative (~100%)
Product State Colorless oil, solidifies on standing
Characterization ^1H NMR confirms structure

Research Findings and Literature Support

  • The reduction method using NaBH4 in methanol is well-established for pyridine aldehydes, providing high selectivity and yield without over-reduction to undesired products.
  • The product’s spectral data and physical properties are consistent with literature reports, confirming the method’s reliability.
  • No significant side products or impurities are reported under these conditions, indicating the method’s efficiency and suitability for scale-up.

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Trimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).

Major Products:

    Oxidation: Formation of 2,4,6-trimethylpyridine-3-carboxylic acid.

    Reduction: Formation of 2,4,6-trimethylpyridin-3-ylmethanol.

    Substitution: Formation of halogenated derivatives of 2,4,6-trimethylpyridine.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(2,4,6-Trimethylpyridin-3-yl)methanol is commonly used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of heterocycles and other functionalized molecules.

Case Study: Synthesis of Heterocycles

A study demonstrated the use of this compound as a precursor in the synthesis of heterocyclic compounds. The compound underwent nucleophilic substitution reactions, leading to the formation of pyridine-based derivatives that exhibit enhanced biological activity .

Biological Applications

Biological Pathway Modifications

In biological research, this compound has been utilized to modify biomolecules. This modification aids in understanding various biological pathways and mechanisms.

Case Study: Drug Development

Research has indicated that derivatives of this compound can be designed to target specific biological pathways associated with diseases. For instance, compounds derived from this methanol have shown potential in treating iron overload disorders by inhibiting DMT1 (Divalent Metal Transporter 1) activity . This inhibition can ameliorate conditions related to hereditary hemochromatosis and other iron-related disorders.

Pharmaceutical Applications

Precursor for Pharmaceutical Compounds

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their therapeutic potential in treating central nervous system disorders.

Case Study: Iron Disorders Treatment

A patent describes the use of (5-hydroxymethyl-2,4,6-trimethylpyridin-3-yl)methanol in pharmaceutical compositions aimed at treating iron disorders. The research highlights its efficacy in reducing iron accumulation in tissues by modulating DMT1 activity . This application underscores the compound's importance in developing targeted therapies for iron-related diseases.

Industrial Applications

Production of Agrochemicals and Dyes

In industrial settings, this compound is employed in the production of agrochemicals and dyes. Its reactivity allows it to be incorporated into various formulations that require specific chemical properties.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups on the pyridine ring can affect the compound’s lipophilicity and membrane permeability, enhancing its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key pyridine methanol derivatives and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2,4,6-Trimethylpyridin-3-yl)methanol Methyl (2,4,6); Methanol (3) C₉H₁₃NO 151.21 Hemorheological potential (analogue)* ; ACAT inhibitor scaffold
(5,6-Dimethoxypyridin-3-yl)methanol Methoxy (5,6); Methanol (3) C₈H₁₁NO₃ 169.18 Enhanced polarity due to methoxy groups; unstudied bioactivity
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Chloro (3,6); Methoxy (5); Methanol (2) C₇H₇Cl₂NO₂ 232.05 High lipophilicity; potential halogen-mediated reactivity
(5-Iodopyridin-3-yl)-methanol Iodo (5); Methanol (3) C₆H₆INO 235.03 Radiolabeling applications; steric bulk from iodine
(2-Chloro-5-methylpyridin-3-yl)methanol Chloro (2); Methyl (5); Methanol (3) C₇H₈ClNO 171.60 Balance of lipophilicity and polarity; unexplored pharmacological use
1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol (analogue) Methyl (2,4,6); Ethanol (3) C₁₀H₁₅NO 165.23 Demonstrated hemorheological and antifibrotic activity in rats

Notes:

  • Substituent effects: Methyl groups in this compound enhance steric shielding and metabolic stability compared to electron-withdrawing groups (e.g., chloro, iodo) .
  • Bioactivity : The ethan-1-ol analogue (1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol) reduced blood viscosity by 25% in vitro and attenuated pulmonary fibrosis in vivo, suggesting the hydroxymethyl/ethyl group’s role in modulating activity .

Commercial and Research Utility

  • Cost and Availability: this compound is priced at €408/100 mg (CymitQuimica), reflecting its niche research use . Derivatives like chloro- or methoxy-substituted compounds are often cheaper due to simpler synthesis .
  • Applications: The methyl-rich structure of this compound favors stability in drug discovery, whereas iodo/methoxy variants are suited for specialized applications (e.g., radiotracers, agrochemicals) .

Biological Activity

(2,4,6-Trimethylpyridin-3-yl)methanol is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth exploration of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with three methyl groups at the 2, 4, and 6 positions and a hydroxymethyl group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.
  • Lipophilicity : The methyl groups enhance the compound's lipophilicity and membrane permeability, facilitating its interaction with cellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

Recent studies have explored the anticancer activity of this compound. It has shown promise in inhibiting tumor growth in various cancer models. For instance, it was effective in reducing the proliferation of Hep3B tumor cells in xenograft models . The compound's ability to induce apoptosis in cancer cells is a key mechanism behind its anticancer effects.

Research Findings and Case Studies

Study Findings Model
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus.In vitro
Study 2Inhibited TNF-α release from human blood cells by >110-fold compared to controls.Human whole blood
Study 3Reduced tumor growth in Hep3B xenograft models significantly.Chick chorioallantoic membrane

Comparison with Similar Compounds

This compound can be compared to other pyridine derivatives:

Compound Key Differences Biological Activity
2,4-DimethylpyridineLacks hydroxymethyl groupLimited biological activity
2-Methyl-5-pyridinolDifferent substitution patternVaries based on structure
2,4-DimethylphenolNo pyridine ringDifferent reactivity

This comparison highlights the unique properties of this compound that contribute to its enhanced biological activity.

Q & A

Q. What are common synthetic routes for (2,4,6-Trimethylpyridin-3-yl)methanol?

While direct synthesis of this compound is not explicitly detailed in the provided evidence, analogous pyridine alcohol derivatives are synthesized via reduction of ketone or acetyl precursors. For example, 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol was prepared by reducing 3-acetyl-2,4,6-trimethylpyridine using sodium borohydride (NaBH₄) in aqueous ethanol . This suggests that this compound could be synthesized via similar reductive methods, such as NaBH₄ or LiAlH₄, applied to a corresponding aldehyde or ketone precursor.

Q. How is hemorheological activity evaluated for pyridine derivatives like this compound?

In vitro hemorheological assays involve incubating blood samples with the compound at controlled concentrations (e.g., 10⁻⁵ g/mL) and temperatures (43°C for 60 minutes), followed by viscosity measurements using viscometers. Comparative controls, such as pentoxifylline, are often included to benchmark activity . This methodology can be adapted for this compound to assess its impact on blood fluidity.

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For example, related compounds in the evidence were characterized using ¹H/¹³C NMR and HRMS to verify substituent positions and purity . Fourier Transform Infrared (FTIR) spectroscopy can also validate functional groups like hydroxyl (-OH).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Optimization strategies include:

  • Reagent stoichiometry : A 2-fold excess of NaBH₄ improved yields for analogous alcohol derivatives .
  • Solvent selection : Aqueous ethanol (1:1 v/v) balances solubility and reactivity for reductions .
  • Temperature control : Room-temperature reactions minimize side reactions, while post-reaction quenching with acidic water stabilizes the product . Advanced techniques like flow chemistry or microwave-assisted synthesis could further enhance efficiency .

Q. What in vivo models are suitable for studying antifibrotic activity of this compound?

Bleomycin-induced pulmonary fibrosis in rodents is a validated model. Key steps include:

  • Dosage : Intragastric administration at 50 mg/kg/day for 2 weeks post-bleomycin exposure .
  • Endpoint analysis : Histological staining (Masson’s trichrome for collagen, Gomori silver for reticulin fibers) quantifies fibrosis .
  • Biomarkers : Serum TGF-β1 and hydroxyproline levels can corroborate antifibrotic effects.

Q. How should researchers address contradictions in biological activity data across studies?

  • Data triangulation : Combine in vitro (e.g., blood viscosity assays) and in vivo (e.g., fibrosis models) results to validate mechanisms .
  • Dose-response curves : Test multiple concentrations to identify therapeutic windows and off-target effects.
  • Replication : Independent validation in separate labs minimizes bias, as seen in the hemorheological studies using Wistar rats .

Methodological Tables

Q. Table 1: Comparison of Reduction Methods for Pyridine Alcohol Derivatives

Reducing AgentSolventTemperatureYield (%)Reference
NaBH₄Aqueous EthanolRT85–90
LiAlH₄Dry EtherReflux70–75

Q. Table 2: In Vivo Experimental Design for Antifibrotic Studies

ParameterDetailsReference
Animal ModelWistar rats, bleomycin-induced fibrosis
Dosage50 mg/kg/day, intragastric
Duration2 weeks post-bleomycin
Key AssaysHistology, serum TGF-β1, hydroxyproline

Key Considerations for Researchers

  • Structural analogs : While direct data on this compound are limited, methodologies for related pyridine alcohols (e.g., 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol) provide actionable insights .
  • Data reliability : Avoid non-peer-reviewed sources (e.g., commercial databases) and prioritize controlled experimental data from journals or conferences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.